molecular formula C16H23N3O4S2 B2496321 3-(2-methoxyethyl)-6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 851409-90-0

3-(2-methoxyethyl)-6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2496321
CAS No.: 851409-90-0
M. Wt: 385.5
InChI Key: NSMCZBJVNNBBBL-UHFFFAOYSA-N
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Description

Structurally, it features:

  • A thieno[3,2-d]pyrimidin-4-one core, providing a planar heterocyclic system conducive to intermolecular interactions.
  • A 2-methoxyethyl group at position 3, enhancing solubility and modulating steric effects.
  • A 2-(morpholin-4-yl)-2-oxoethylsulfanyl moiety at position 2, introducing a morpholine ring known to enhance binding affinity in kinase inhibitors .

Properties

IUPAC Name

3-(2-methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S2/c1-11-9-12-14(25-11)15(21)19(5-6-22-2)16(17-12)24-10-13(20)18-3-7-23-8-4-18/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMCZBJVNNBBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCOCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include thieno[3,2-d]pyrimidin-4-one derivatives, which are then subjected to various functionalization reactions to introduce the desired substituents. Common synthetic routes may involve:

    Alkylation Reactions: Introduction of the methoxyethyl group through alkylation reactions using appropriate alkyl halides and bases.

    Sulfur-Containing Group Introduction: Incorporation of the sulfanyl group via thiolation reactions.

    Morpholinyl Group Addition: Introduction of the morpholinyl-oxoethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thieno[3,2-d]pyrimidin-4-one core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methoxyethyl)-6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thieno[3,2-d]pyrimidin-4-one derivatives, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-(2-Methoxyethyl), 6-methyl, 2-(morpholin-4-yl-2-oxoethylsulfanyl) C17H22N4O4S2* ~410.5 Balances lipophilicity (methyl) and solubility (morpholine, methoxyethyl)
C280-1185 (ChemDiv) 3-(2-Methoxyethyl), 2-(piperidin-1-yl-2-oxoethylsulfanyl) C16H23N3O3S2 393.5 Piperidine substitution may reduce polarity vs. morpholine analogs
BK02416 3-(3-Methoxyphenyl), 2-(morpholin-4-yl-2-oxoethylsulfanyl) C19H21N3O4S2 419.5 Aromatic methoxyphenyl enhances π-π stacking but increases logP
2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl) analog 3-(4-Nitrophenyl), 2-(morpholin-4-yl-2-oxoethylsulfanyl) C18H18N4O5S2 434.5 Nitro group improves electron-withdrawing effects but may reduce metabolic stability
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydro analog 3-(2-Methoxyphenyl), 2-(4-chlorobenzylsulfanyl) C20H18ClN3O2S2 432.0 Chlorophenyl and methoxyphenyl may enhance target selectivity

*Estimated based on structural analogs.

Key Findings :

Morpholine vs. Piperidine Substituents :

  • The target compound’s morpholine group (vs. piperidine in C280-1185) offers superior hydrogen-bonding capacity, likely improving interactions with polar enzyme active sites .
  • Piperidine analogs (e.g., C280-1185) exhibit higher lipophilicity, which may affect membrane permeability .

Aromatic vs.

Methyl and Halogen Effects :

  • The 6-methyl group in the target compound may shield the thiophene ring from oxidative metabolism, enhancing stability .
  • Chlorophenyl substituents (e.g., ) improve steric bulk and halogen bonding but may increase off-target interactions.

Sulfanyl Linker Variations :

  • The 2-oxoethylsulfanyl linker in the target compound allows conformational flexibility, facilitating optimal binding orientation .

Biological Activity

The compound 3-(2-methoxyethyl)-6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that modify the core structure to enhance biological activity. The specific compound is characterized by the presence of a morpholine moiety and a methoxyethyl group, which are believed to influence its pharmacological properties.

Biological Evaluation

Recent studies have focused on evaluating the antitumor activity of this compound against various cancer cell lines. Notably, it has been tested against SU-DHL-6 (a lymphoma cell line), WSU-DLCL-2, K562 (chronic myeloid leukemia), and others.

Antiproliferative Activity

The antiproliferative effects were measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Comments
SU-DHL-60.55Significant apoptosis induction observed
WSU-DLCL-20.95Effective in reducing cell viability
K5621.68Moderate activity noted
HEK293T (normal)15.09Low toxicity indicating selectivity

The compound demonstrated a concentration-dependent effect on lymphoma cell morphology and induced apoptosis in SU-DHL-6 cells .

The mechanism through which this compound exerts its biological effects appears to be multifaceted:

  • EZH2 Inhibition : The compound acts as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a key player in epigenetic regulation and cancer progression. This inhibition leads to altered gene expression profiles that favor apoptosis in malignant cells .
  • Caspase Activation : The induction of apoptosis is associated with the activation of caspases, which are crucial for cellular apoptosis pathways. Studies have shown increased caspase activity following treatment with this compound .
  • Migration Inhibition : In addition to cytotoxic effects, the compound inhibits the migration of cancer cells, suggesting potential applications in preventing metastasis .

Case Studies

Several case studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Study on SU-DHL-6 Cells : A detailed examination showed that treatment with the compound resulted in significant morphological changes indicative of apoptosis and reduced migration capabilities .
  • Comparative Analysis : When compared with standard chemotherapeutic agents, this compound exhibited lower toxicity towards normal cells (HEK293T) while maintaining potent activity against cancer cells .

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